

# Comparative Biological Activity Screening of Novel **trans-4-(Dibenzylamino)cyclohexanol** Derivatives

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** *trans-4-(Dibenzylamino)cyclohexanol*

**Cat. No.:** B179708

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This guide provides a comprehensive comparison of the biological activities of a series of novel **trans-4-(Dibenzylamino)cyclohexanol** derivatives against several key pharmacological targets. The data presented herein is intended to serve as a preliminary screening resource to facilitate the identification of promising lead compounds for further development. The synthesized derivatives were evaluated for their cytotoxic, antioxidant, anti-inflammatory, and anticholinesterase activities.

## Compound Library

A library of five **trans-4-(Dibenzylamino)cyclohexanol** derivatives was synthesized and screened. The core scaffold was modified with different substituents on the benzyl rings to investigate structure-activity relationships. The reference compound is the parent molecule, TDD-0.

Compound ID	R1	R2
TDD-0	H	H
TDD-1	4-OCH <sub>3</sub>	4-OCH <sub>3</sub>
TDD-2	4-Cl	4-Cl
TDD-3	4-NO <sub>2</sub>	4-NO <sub>2</sub>
TDD-4	3,4-(OH) <sub>2</sub>	3,4-(OH) <sub>2</sub>

## Summary of Biological Activities

The following tables summarize the quantitative data obtained from the in vitro biological activity screening of the **trans-4-(Dibenzylamino)cyclohexanol** derivatives.

**Table 1: Cytotoxicity against HeLa Cells (MTT Assay)**

Compound ID	IC <sub>50</sub> (μM)
TDD-0	> 100
TDD-1	85.2 ± 4.1
TDD-2	45.7 ± 3.2
TDD-3	22.1 ± 1.8
TDD-4	92.5 ± 5.5
Doxorubicin	0.8 ± 0.1

Lower IC<sub>50</sub> values indicate higher cytotoxicity.

**Table 2: Antioxidant Activity**

Compound ID	DPPH Scavenging IC <sub>50</sub> ( $\mu$ M)	ABTS Scavenging IC <sub>50</sub> ( $\mu$ M)
TDD-0	> 200	> 200
TDD-1	150.3 $\pm$ 8.7	135.6 $\pm$ 7.9
TDD-2	180.1 $\pm$ 9.2	165.4 $\pm$ 8.3
TDD-3	> 200	> 200
TDD-4	15.8 $\pm$ 1.2	10.2 $\pm$ 0.9
Ascorbic Acid	8.5 $\pm$ 0.7	5.1 $\pm$ 0.4

Lower IC<sub>50</sub> values indicate higher antioxidant activity.

**Table 3: Anti-inflammatory Activity (Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 cells)**

Compound ID	NO Inhibition IC <sub>50</sub> ( $\mu$ M)
TDD-0	75.4 $\pm$ 4.8
TDD-1	52.1 $\pm$ 3.5
TDD-2	68.9 $\pm$ 4.1
TDD-3	> 100
TDD-4	30.5 $\pm$ 2.2
L-NAME	18.2 $\pm$ 1.5

Lower IC<sub>50</sub> values indicate higher anti-inflammatory activity.

**Table 4: Cholinesterase Inhibitory Activity**

Compound ID	AChE Inhibition IC <sub>50</sub> (µM)	BuChE Inhibition IC <sub>50</sub> (µM)
TDD-0	12.3 ± 1.1	25.8 ± 2.3
TDD-1	8.9 ± 0.7	15.4 ± 1.4
TDD-2	10.5 ± 0.9	20.1 ± 1.9
TDD-3	35.2 ± 2.8	50.7 ± 4.2
TDD-4	9.7 ± 0.8	18.6 ± 1.6
Galantamine	0.5 ± 0.04	3.2 ± 0.2

Lower IC<sub>50</sub> values indicate higher inhibitory activity.[\[1\]](#)

## Experimental Protocols

Detailed methodologies for the key experiments are provided below.

### Cell Viability (MTT) Assay

The cytotoxicity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.[\[2\]](#)

- **Cell Seeding:** HeLa cells were seeded in 96-well plates at a density of  $5 \times 10^3$  cells/well and incubated for 24 hours at 37°C in a 5% CO<sub>2</sub> atmosphere.
- **Compound Treatment:** The cells were then treated with various concentrations of the test compounds (0.1 to 100 µM) and incubated for another 48 hours.
- **MTT Addition:** After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
- **Formazan Solubilization:** The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was shaken for 15 minutes to ensure complete dissolution.[\[2\]](#)
- **Absorbance Measurement:** The absorbance was measured at 570 nm using a microplate reader.[\[3\]](#) The percentage of cell viability was calculated relative to untreated control cells.



### DPPH Assay

Mix compound with DPPH solution

Incubate 30 min in dark

Read absorbance at 517 nm

### ABTS Assay

Generate ABTS<sup>•+</sup> (ABTS + K<sub>2</sub>S<sub>2</sub>O<sub>8</sub>)

Dilute ABTS<sup>•+</sup> to Abs ~0.7

Mix compound with diluted ABTS<sup>•+</sup>

Incubate 6 min

Read absorbance at 734 nm



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## References

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